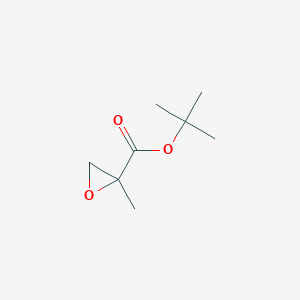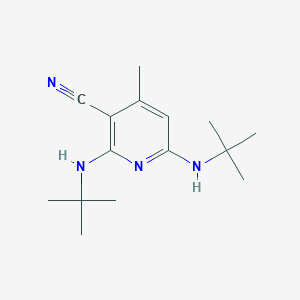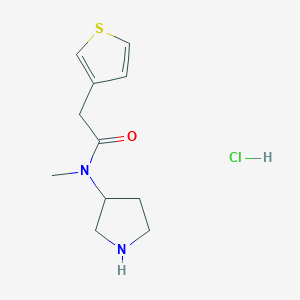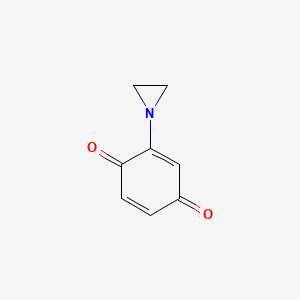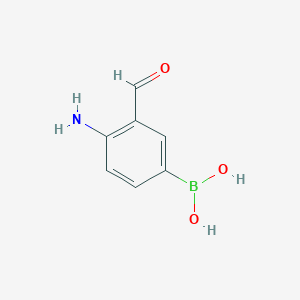![molecular formula C10H8N4 B13977991 11H-[1,3,5]triazepino[3,2-a]benzimidazole CAS No. 50511-81-4](/img/structure/B13977991.png)
11H-[1,3,5]triazepino[3,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11H-[1,3,5]triazepino[3,2-a]benzimidazole is a heterocyclic compound that features a seven-membered ring containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11H-[1,3,5]triazepino[3,2-a]benzimidazole typically involves cyclo-condensation reactions. One common method includes the reaction of o-phenylenediamine with isothiocyanates, followed by cyclization and dehydrogenation steps . The reaction conditions often require the use of solvents such as dimethylformamide and catalysts like sodium metabisulfite to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on the purification and isolation of the compound using techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 11H-[1,3,5]triazepino[3,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
11H-[1,3,5]triazepino[3,2-a]benzimidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential antidiabetic, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 11H-[1,3,5]triazepino[3,2-a]benzimidazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
- 1H-[1,3,5]triazepino[3,2-a]benzimidazole
- 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole
- 2-mercaptobenzimidazole
Comparison: 11H-[1,3,5]triazepino[3,2-a]benzimidazole is unique due to its specific ring structure and nitrogen atom arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
50511-81-4 |
|---|---|
Molecular Formula |
C10H8N4 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
1H-[1,3,5]triazepino[3,2-a]benzimidazole |
InChI |
InChI=1S/C10H8N4/c1-2-4-9-8(3-1)13-10-12-6-5-11-7-14(9)10/h1-7H,(H,12,13) |
InChI Key |
CXLSEIWAIKJUOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=NC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


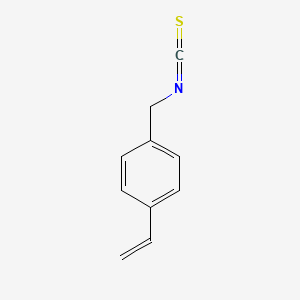
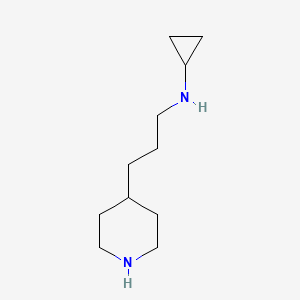
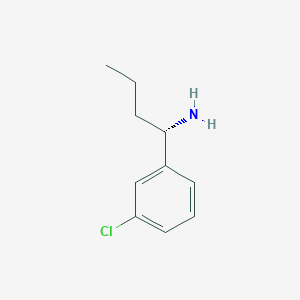
![benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate](/img/structure/B13977942.png)




